3-Bromo-3-ethylheptane
Description
3-Bromo-3-ethylheptane is a tertiary bromoalkane characterized by a seven-carbon heptane backbone with a bromine atom and an ethyl group bonded to the third carbon. This structural arrangement imparts unique reactivity and physical properties, distinguishing it from primary or secondary bromoalkanes. The compound is notable for its application in forming Grignard reagents, as demonstrated in reactions with magnesium metal in diethyl ether .
Properties
CAS No. |
86119-63-3 |
|---|---|
Molecular Formula |
C9H19Br |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-bromo-3-ethylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-7-8-9(10,5-2)6-3/h4-8H2,1-3H3 |
InChI Key |
OHJMLNPQHAQKLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-3-ethylheptane can be synthesized through the bromination of 3-ethylheptane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the third carbon of 3-ethylheptane, followed by the addition of a bromine atom to the resulting radical.
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-ethylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Often use strong bases such as potassium tert-butoxide (KOtBu) in non-polar solvents.
Oxidation and Reduction Reactions: May involve reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: Products are typically alkenes.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-3-ethylheptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3-ethylheptane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of an alkene.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-bromo-3-ethylheptane with structurally related bromoalkanes, focusing on physical properties, reactivity, and applications.
Table 1: Comparative Properties of Selected Bromoalkanes
*logP: Partition coefficient (lipophilicity).
†Estimated based on homologous series.
‡Predicted from structural analogs.
Key Comparisons:
Reactivity in Grignard Formation this compound: As a tertiary bromide, its reaction with magnesium proceeds via a single-electron transfer mechanism, forming a stable Grignard reagent despite steric hindrance . 1-Bromohexane (Primary): Exhibits faster Grignard formation due to minimal steric effects and SN2 dominance . 2-Bromo-2-methylbutane (Tertiary): Forms Grignard reagents less readily than primary analogs but generates highly stabilized organometallics .
Physical Properties
- logP Trends : Tertiary bromides (e.g., 2-bromo-2-methylbutane, logP 9.21) are more lipophilic than secondary or primary analogs due to increased branching and reduced polarity . This compound is expected to follow this trend.
- Boiling Points : Longer-chain bromoalkanes like 3-(bromomethyl)heptane (MW 193.12) have higher boiling points than shorter analogs (e.g., bromomethane, MW 94.94) .
In contrast, bromomethane (CH₃Br) poses acute toxicity risks as a volatile gas .
Synthetic Utility
- Tertiary bromides like this compound are valuable in synthesizing branched hydrocarbons and tertiary alcohols via Grignard reactions . Primary bromides (e.g., 1-bromohexane) are preferred for linear chain extensions .
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